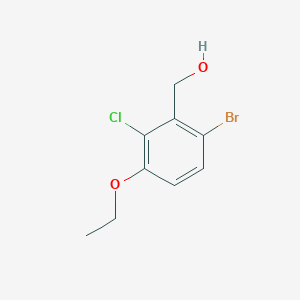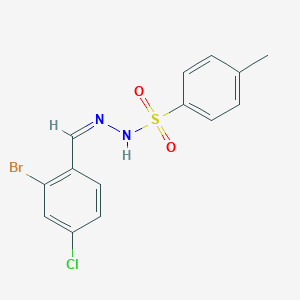
(2,5-Dibromo-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,5-Dibromo-3-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 2385491-94-9 . It has a molecular weight of 295.96 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8Br2O2 . The InChI code for this compound is 1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Asymmetric Synthesis of α-Hydroxy Esters
(2,5-Dibromo-3-methoxyphenyl)methanol has been utilized in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Natural Products from Marine Algae
This compound is also related to the study of marine algae, specifically Rhodomela confervoides. Bromophenols similar to this compound have been isolated and studied for their antibacterial properties (Xu et al., 2003).
Methanol's Role in Biomembrane Studies
Research has shown that methanol, a component of this compound, significantly influences lipid dynamics in biomembrane studies (Nguyen et al., 2019).
Methanol Adsorption in Catalysis
Methanol is used to probe surface sites of metal oxide catalysts like ceria nanocrystals. This is relevant to the study of this compound, as methanol is a key component (Wu, Li, Mullins, & Overbury, 2012).
Total Synthesis of Natural Products
The compound has been used in the total synthesis of biologically active natural products, highlighting its role in synthetic organic chemistry (Akbaba et al., 2010).
Methanol's Impact in Chemical Reactions
Studies have explored how methanol affects the outcomes of various chemical reactions, indicating its significant role in chemical synthesis (Cavani, Corrado, & Mezzogori, 2002).
Photophysical Properties in Organic Synthesis
The photophysical properties of compounds related to this compound have been studied, emphasizing its potential in material sciences (Khoza et al., 2012).
Antibacterial Activities
Similar compounds have demonstrated significant antibacterial activity, suggesting potential pharmaceutical applications (Sun et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dibromo-3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMSYIWQCRIDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)












